Dichlorobispyridoxolpalladium (II)
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Overview
Description
Dichlorobispyridoxolpalladium (II) is a coordination compound that features palladium at its core, coordinated with two pyridoxol (vitamin B6) ligands and two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobispyridoxolpalladium (II) typically involves the reaction of palladium chloride with pyridoxol in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:
PdCl2+2Pyridoxol→Dichlorobispyridoxolpalladium (II)
The reaction is often performed in ethanol or methanol as the solvent, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production would likely involve large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dichlorobispyridoxolpalladium (II) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state.
Substitution: The chloride ligands can be substituted by other nucleophiles, leading to the formation of new palladium complexes.
Coordination Reactions: The pyridoxol ligands can be replaced by other ligands, altering the coordination environment around the palladium center.
Common Reagents and Conditions
Common reagents used in reactions with dichlorobispyridoxolpalladium (II) include:
Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.
Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.
Nucleophiles: Such as amines or phosphines, for substitution reactions.
Major Products
The major products formed from reactions involving dichlorobispyridoxolpalladium (II) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new palladium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the palladium center .
Scientific Research Applications
Dichlorobispyridoxolpalladium (II) has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s coordination with pyridoxol makes it a potential candidate for drug development, particularly in designing metal-based drugs.
Biological Studies: Its interactions with biological molecules can be studied to understand the role of metal complexes in biological systems.
Industrial Applications: It can be used in industrial processes that require palladium catalysts, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which dichlorobispyridoxolpalladium (II) exerts its effects involves the coordination of the palladium center with various substrates. The palladium atom can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. The pyridoxol ligands can also interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichlorobispyridoxolpalladium (II) include other palladium complexes with different ligands, such as:
Dichlorobis(triphenylphosphine)palladium (II): A widely used palladium complex in catalysis.
Dichlorobis(tri-o-tolylphosphine)palladium (II): Another palladium complex with similar catalytic properties.
Dichlorobis(ethylenediamine)palladium (II): A palladium complex with ethylenediamine ligands
Uniqueness
Dichlorobispyridoxolpalladium (II) is unique due to its coordination with pyridoxol, a biologically relevant ligand. This coordination can enhance its interactions with biological molecules, making it a promising candidate for medicinal applications. Additionally, the presence of pyridoxol can influence the compound’s solubility and stability, differentiating it from other palladium complexes.
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAHTHKEAZMMKA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O6Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233101 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84180-62-1 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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